![molecular formula C14H22O4 B11862201 8-tert-Butyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid CAS No. 62359-77-7](/img/structure/B11862201.png)
8-tert-Butyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(tert-Butyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl group, an oxo group, and a carboxylic acid functional group. The spirocyclic framework imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(tert-Butyl)-2-oxo-1-oxaspiro[45]decane-4-carboxylic acid typically involves multiple steps, starting from readily available precursors One common approach is the cyclization of a suitable linear precursor under acidic or basic conditions to form the spirocyclic core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
8-(tert-Butyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form higher oxidation state derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes.
Applications De Recherche Scientifique
8-(tert-Butyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may be explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of new materials with specific mechanical or chemical properties.
Mécanisme D'action
The mechanism by which 8-(tert-Butyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid exerts its effects is not fully understood. its molecular structure suggests that it may interact with specific enzymes or receptors in biological systems. The presence of the oxo and carboxylic acid groups allows for potential hydrogen bonding and electrostatic interactions with target molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid
- tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- 1,4-Dioxa-8-azaspiro[4.5]decane-8-carboxylic acid tert-butyl ester
Uniqueness
Compared to similar compounds, 8-(tert-Butyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid stands out due to its specific functional groups and spirocyclic structure. These features confer unique chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
62359-77-7 |
|---|---|
Formule moléculaire |
C14H22O4 |
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
8-tert-butyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid |
InChI |
InChI=1S/C14H22O4/c1-13(2,3)9-4-6-14(7-5-9)10(12(16)17)8-11(15)18-14/h9-10H,4-8H2,1-3H3,(H,16,17) |
Clé InChI |
VJWLOZJZIFSQRK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC2(CC1)C(CC(=O)O2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


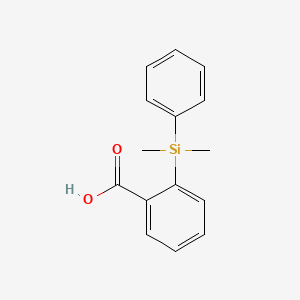

![4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11862127.png)

![tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B11862137.png)
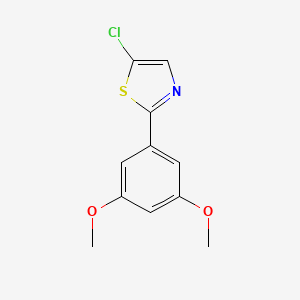
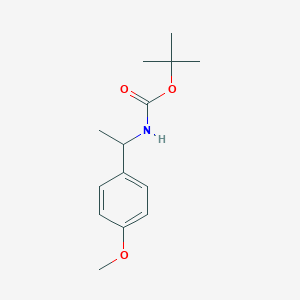

![4-[(3-Propylimidazol-4-yl)methylsulfanyl]aniline](/img/structure/B11862163.png)
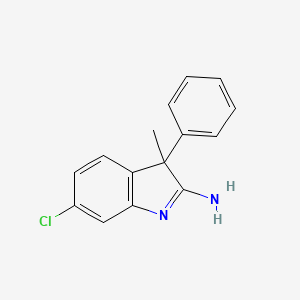
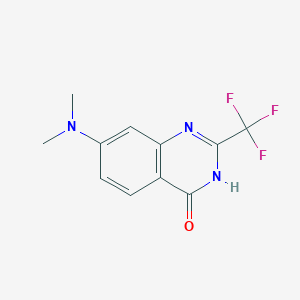
![1-(3-Propylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11862183.png)
![8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one](/img/structure/B11862189.png)

